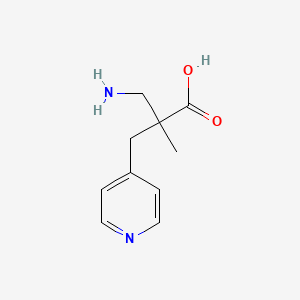

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoicacid

Beschreibung

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid is a β-amino acid derivative featuring a quaternary carbon at the 2-position substituted with a methyl group and a pyridin-4-ylmethyl moiety. This structural arrangement confers unique steric and electronic properties, making it a candidate for pharmaceutical and biochemical applications. Its synthesis likely involves intermediates like 3-(pyridin-4-yl)acrylic acid, as seen in related compounds .

Eigenschaften

Molekularformel |

C10H14N2O2 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

2-(aminomethyl)-2-methyl-3-pyridin-4-ylpropanoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-10(7-11,9(13)14)6-8-2-4-12-5-3-8/h2-5H,6-7,11H2,1H3,(H,13,14) |

InChI-Schlüssel |

GIAAAQQDRNWTNR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC=NC=C1)(CN)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Nitrile Intermediates and Chlorination

Method A: From Malononitrile and Acetone (Patent WO2000043365A1)

| Step | Reaction | Conditions | Key Notes |

|---|---|---|---|

| 1 | Condensation of malononitrile with acetone | Reflux in tert-butyl methyl ether (MTBE), with acetic acid and beta-alanine | Reflux for 48 hours, water removal via Dean-Stark trap |

| 2 | Formation of 2-(1-methylethylidene)malononitrile | Heating at 50-60°C | Melting malononitrile, addition to acetone mixture |

| 3 | Chlorination with phosphorus oxychloride (POCl₃) | Reflux at 115°C, 2 hours | Converts to 2-chloro-4-methylpyridine derivatives |

| 4 | Hydrolysis of nitrile to carboxamide | Concentrated sulfuric acid, 100°C, 3 hours | Yields 2-chloro-4-methyl-3-pyridinecarboxamide |

| 5 | Hofmann degradation to amino pyridine | Chlorination with halogens in NaOH | Produces 3-amino-2-chloro-4-methylpyridine |

Malononitrile + Acetone → 2-(1-methylethylidene)malononitrile → Chlorination → Hydrolysis → Hofmann degradation → 3-Amino-2-chloro-4-methylpyridine

Regioselective Synthesis from Malononitrile and Acetone (Patent WO2020161257A1)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of malononitrile with acetone | Reflux in tert-butyl methyl ether, with acetic acid | 48 hours, water removal |

| 2 | Conversion to 2-(1-methylethylidene)malononitrile | Heating at 50-60°C | |

| 3 | Chlorination with POCl₃ | Reflux at 115°C, 2 hours | Yields 2-chloro-4-methylpyridine derivatives |

| 4 | Hydrolysis to carboxamide | Concentrated sulfuric acid, 100°C | Produces 2-chloro-4-methyl-3-pyridinecarboxamide |

| 5 | Hofmann degradation | Halogenation in NaOH | Produces 3-amino-2-chloro-4-methylpyridine |

- The process emphasizes regioselectivity, favoring substitution at specific pyridine positions.

- The intermediate nitrile derivatives are pivotal for subsequent functionalization.

Alternative Route via Direct Condensation of Malononitrile with Acetone (Patent US6399781B1)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Knoevenagel condensation of malononitrile with acetone | Basic catalyst, solvent | Mixture of intermediates formed |

| 2 | Acid-catalyzed cyclization | Concentrated sulfuric acid, 30-50°C | Converts intermediates to pyridone derivatives |

| 3 | Chlorination with POCl₃ | Reflux at 115°C | Yields chlorinated pyridine intermediates |

| 4 | Hydrolysis and Hofmann degradation | Sulfuric acid, halogenation | Final amino pyridine derivatives |

Reaction Summary:

Malononitrile + Acetone → Condensation → Cyclization → Chlorination → Amination

Key Reaction Conditions and Parameters

| Reaction Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Condensation | Malononitrile + Acetone | Reflux (~50-60°C) | 48 hours | In tert-butyl methyl ether, with acetic acid |

| Chlorination | POCl₃ | 115°C | 2 hours | Reflux, excess removed via distillation |

| Hydrolysis | Concentrated sulfuric acid | 100°C | 3 hours | Converts nitrile to amide |

| Hofmann degradation | Halogen in NaOH | 80-100°C | 3 hours | Converts amide to amine |

| Amination | Halogen + Base | 22-70°C | 1 hour | Final amino group installation |

Data Tables Summarizing Key Intermediates

| Intermediate | Description | Preparation Method | Key Conditions | Purpose |

|---|---|---|---|---|

| 2-(1-methylethylidene)malononitrile | Nitrile derivative | Condensation of malononitrile with acetone | Reflux, acetic acid | Precursor for pyridine ring |

| 2-Chloro-4-methylpyridine | Chlorinated pyridine | Chlorination with POCl₃ | Reflux at 115°C | Pyridine core functionalization |

| 2-Chloro-4-methyl-3-pyridinecarboxamide | Hydrolyzed nitrile | Sulfuric acid hydrolysis | 100°C, 3 hours | Amide intermediate |

| 3-Amino-2-chloro-4-methylpyridine | Amino pyridine | Hofmann degradation | NaOH halogenation | Final pyridine amino derivative |

Research Discoveries and Innovations

- Regioselectivity Control: Patents reveal methods to achieve regioselective chlorination and substitution on pyridine rings, crucial for synthesizing the target compound with high purity and yield.

- Reaction Optimization: Use of reflux conditions, Dean-Stark traps, and specific halogenating agents enhances reaction efficiency.

- Intermediate Stability: Nitrile and amidic intermediates are stabilized through controlled temperatures and solvent choices, facilitating subsequent transformations.

- Environmental Considerations: Distillation and solvent recovery methods are employed to minimize waste, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Wirkmechanismus

The mechanism of action of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

*Calculated based on structural formula.

Biologische Aktivität

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid, also known as 3-Amino-2-methylpropanoic acid dihydrochloride, is a compound with significant biological activity, particularly in the field of neuropharmacology. Its unique structure, which combines an amino group, a methyl group, and a pyridine moiety, allows it to interact with various neurotransmitter systems, making it a potential candidate for therapeutic applications targeting neurological disorders.

The compound has the molecular formula and a molecular weight of approximately 239.10 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in water and its suitability for biological applications.

Research indicates that 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid interacts with several biological targets:

- Neurotransmitter Systems : The compound has been shown to modulate neurotransmitter release, particularly in systems involving glutamate and GABA, which are crucial for synaptic transmission and plasticity.

- Receptor Interaction : It exhibits affinity for various receptors, including NMDA receptors, which play a critical role in synaptic plasticity and memory function.

Biological Activity

Pharmacological Effects :

- Cognitive Enhancement : Studies have indicated that this compound may enhance cognitive functions by facilitating neurotransmission in the brain.

- Neuroprotective Properties : It has been observed to exert protective effects against neurodegeneration in various models of neurological diseases.

Case Studies

- In Vivo Studies : In animal models of Alzheimer's disease, administration of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid resulted in improved memory retention and reduced amyloid plaque formation.

- Cell Culture Studies : In vitro studies demonstrated that the compound increased neuronal survival rates under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Comparative Analysis

The following table summarizes the biological activity of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid | Contains pyridine moiety | Enhanced solubility and bioavailability | Neuroprotective, cognitive enhancement |

| 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | Similar backbone without methyl group | Less potent than the target compound | Moderate activity on neurotransmission |

| 3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid | Variation in side chain structure | Different pharmacokinetic profile | Limited neuropharmacological effects |

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. The identification of specific binding sites on neurotransmitter receptors has opened avenues for developing more effective therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid, and what critical parameters affect yield optimization?

- Methodological Answer : The synthesis typically involves multi-step routes, such as substitution reactions under alkaline conditions, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid. Critical parameters include solvent choice (polar aprotic solvents for substitution), catalyst selection (e.g., Pd-based catalysts for coupling reactions), and temperature control. Purification via HPLC is recommended to isolate enantiomers and ensure >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is essential for confirming stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in chiral centers .

Q. What role does the pyridinylmethyl group play in the compound’s physicochemical properties and biological activity?

- Methodological Answer : The pyridinylmethyl group enhances solubility in polar solvents due to its nitrogen lone pairs and facilitates π-π stacking interactions with biological targets (e.g., enzymes or receptors). Computational docking studies suggest this moiety contributes to binding affinity in kinase inhibition assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction mechanisms between 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid and biological targets?

- Methodological Answer : Combine surface plasmon resonance (SPR) to measure real-time binding kinetics with mutagenesis studies on target proteins (e.g., substituting key residues in enzyme active sites). Pair this with molecular dynamics simulations to model conformational changes upon ligand binding. Validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies are recommended for addressing contradictory results in the enantiomeric purity assessment of this compound?

- Methodological Answer : Discrepancies may arise from chiral column variability in HPLC. Standardize purification using chiral stationary phases (e.g., amylose- or cellulose-based columns) with tandem detection (UV and polarimetry). Cross-validate with circular dichroism (CD) spectroscopy to confirm absolute configuration. Replicate synthesis under inert atmospheres to prevent racemization .

Q. How should researchers approach the optimization of reaction conditions to minimize by-product formation in multi-step syntheses of this compound?

- Methodological Answer : Use design of experiments (DoE) to screen variables (e.g., temperature, solvent, stoichiometry) in the substitution and condensation steps. For example, a central composite design can identify interactions between reagent equivalents and reaction time. Monitor intermediates via LC-MS to detect side products early. Optimize workup protocols (e.g., pH-controlled extraction) to isolate intermediates .

Q. In computational studies, which molecular modeling approaches are most suitable for predicting the binding affinity of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid with enzymes?

- Methodological Answer : Employ hybrid QM/MM (quantum mechanics/molecular mechanics) methods to model electronic interactions at the active site. Use free-energy perturbation (FEP) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to calculate binding free energies. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with docking scores from AutoDock Vina or Schrödinger .

Data Contradiction and Experimental Design

Q. How can researchers resolve discrepancies in reported biological activities of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid derivatives?

- Methodological Answer : Systematically vary experimental conditions (e.g., cell lines, assay buffers) to identify confounding factors. Use structure-activity relationship (SAR) studies to isolate substituent effects. Meta-analysis of published data, guided by frameworks like FAIR (Findable, Accessible, Interoperable, Reusable), can highlight methodological inconsistencies. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.